Trierucin

描述

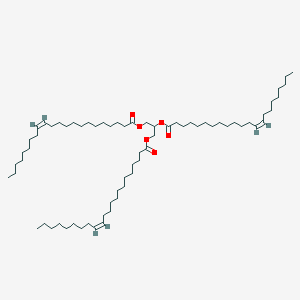

Structure

2D Structure

属性

IUPAC Name |

2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSPGKDYYRNYJI-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H128O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021942 | |

| Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1053.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trierucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2752-99-0 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tri-(13Z)-13-docosenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Docosenoic acid, 1,2,3-propanetriyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl Trierucate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(Z)-docos-13-enoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IDQ0M20R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trierucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32 °C | |

| Record name | Trierucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Conditions and Optimization

The esterification occurs in a two-step heating process:

-

Initial low-temperature phase : Glycerol and erucic acid are heated to 160 ± 5°C for 4 hours under 25 mm Hg vacuum . This step ensures partial esterification while preventing thermal degradation.

-

High-temperature phase : The mixture is further heated to 250 ± 10°C for 8 hours to drive the reaction toward completion.

A 5% molar excess of erucic acid relative to glycerol is critical for achieving >85% triacylglycerol yield . Excess acid acts as both a reactant and a solvent, enhancing reaction efficiency.

Table 1: Impact of Reaction Parameters on this compound Yield

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (Phase 1) | 160°C | 72 | 78 |

| Temperature (Phase 2) | 250°C | 89 | 92 |

| Erucic Acid Excess | 5% molar | 87 | 90 |

| Vacuum Pressure | 25 mm Hg | 85 | 88 |

Deviations from these conditions reduce yield. For example, single-stage heating at 250°C without a low-temperature phase results in <70% yield due to partial decomposition of glycerol.

Purification Techniques

Crude this compound requires purification to remove unreacted fatty acids and mono-/di-glycerides:

-

Alkali refining : Treatment with sodium hydroxide neutralizes free fatty acids, forming water-soluble soaps removed via centrifugation.

-

Alumina column chromatography : Further purification eliminates polar impurities, increasing triacylglycerol purity to >90% .

Interesterification with High-Erucic Acid Rapeseed (HEAR) Oil

To tailor erucic acid content, this compound is blended with HEAR oil (45–55% erucic acid) via chemical interesterification. This process randomizes fatty acid distribution, altering physical properties.

Table 2: Properties of Interesterified this compound Blends

| Erucic Acid Content (%) | Melting Point (°C) | Iodine Value (g I₂/100g) |

|---|---|---|

| 45 | 15.2 | 85 |

| 70 | 22.6 | 63 |

| 91 | 29.8 | 41 |

Interesterification increases melting points linearly with erucic acid content, making the product suitable for thermal storage applications.

Scalability and Industrial Considerations

化学反应分析

反应类型: 三油酸甘油酯经历各种化学反应,包括:

氧化: 三油酸甘油酯的氧化会导致过氧化物和其他氧化降解产物的形成。

水解: 在水和酸或碱催化剂的存在下,三油酸甘油酯可以水解生成甘油和芥酸。

酯交换反应: 该反应涉及脂肪酸链与其他醇或酸的交换,导致形成不同的酯。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

水解: 使用酸性或碱性条件,例如盐酸或氢氧化钠。

酯交换反应: 甲醇或乙醇在甲醇钠等催化剂的存在下。

主要产物:

氧化: 过氧化物和其他氧化降解产物。

水解: 甘油和芥酸。

酯交换反应: 取决于所用醇或酸的不同酯。

科学研究应用

Food Science Applications

Trierucin is primarily derived from erucic acid, which is found in certain oilseed crops. Its applications in food science are significant due to its unique chemical properties.

1.1 Determination in Oils

Fourier-transform infrared (FTIR) spectroscopy has been utilized to quantify this compound in high erucic acid rapeseed oils. A study demonstrated that FTIR could determine this compound content with a precision of ±2%, making it a valuable tool for analyzing oil composition during processing. The calibration established through partial least squares (PLS) regression showed excellent predictive capabilities with an R² value of 0.992 .

1.2 Nutritional Value

This compound contributes to the nutritional profile of oils, particularly in high erucic acid rapeseed (HEAR). These oils are being explored for their potential health benefits and applications in food products due to their favorable fatty acid composition .

| Application Area | Method Used | Results |

|---|---|---|

| Oil Composition | FTIR Spectroscopy | Precision ±2% |

| Nutritional Analysis | PLS Regression | R² = 0.992 |

Cosmetic Industry Applications

This compound's emollient properties make it suitable for use in cosmetic formulations. It serves as a skin-conditioning agent, providing moisture and improving the texture of cosmetic products.

2.1 Skin Conditioning

In cosmetics, this compound is valued for its ability to enhance skin hydration and barrier function. It is often included in formulations aimed at treating dry skin conditions .

Medical Research Applications

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.

3.1 Treatment of Adrenoleukodystrophy

Research indicates that this compound may be effective in treating adrenoleukodystrophy (ALD), a genetic disorder affecting the nervous system and adrenal glands. Its role as a small molecule drug has been highlighted in studies focusing on lipid metabolism disorders .

3.2 Case Study: Seizure Management

A clinical study involving infants with repeated and intractable seizures explored the effects of this compound alongside other triglycerides like triheptanoin. The results showed promise in managing seizure activity, suggesting further investigation into its therapeutic potential .

| Medical Application | Condition Treated | Findings |

|---|---|---|

| Adrenoleukodystrophy | Genetic disorder affecting metabolism | Potential therapeutic role |

| Seizure Management | Intractable seizures | Positive effects noted |

作用机制

三油酸甘油酯发挥其作用的机制涉及将其代谢为芥酸和甘油。芥酸已知会影响脂质代谢,并且已被研究用于其潜在的神经保护作用。 其作用中涉及的确切分子靶点和途径仍在研究中 .

类似化合物:

三油酸甘油酯: 另一种三酰基甘油,但具有油酸链而不是芥酸链.

三硬脂酸甘油酯: 具有硬脂酸链的三酰基甘油。

三棕榈酸甘油酯: 具有棕榈酸链的三酰基甘油。

比较: 三油酸甘油酯的独特之处在于芥酸的存在,芥酸与其他脂肪酸相比具有独特的特性。芥酸是一种长链单不饱和脂肪酸,与三油酸甘油酯、三硬脂酸甘油酯和三棕榈酸甘油酯相比,赋予三油酸甘油酯不同的物理和化学性质。 这种独特性使三油酸甘油酯在脂质代谢及其潜在的治疗应用方面特别令人感兴趣 .

相似化合物的比较

Structural and Compositional Differences

Trierucin belongs to the triglyceride family but is distinguished by its erucic acid composition. Key structural comparisons with other TAGs include:

Thermal Properties

This compound’s thermal behavior makes it valuable as a phase-change material (PCM). Comparative data from studies:

This compound’s intermediate melting point bridges the gap between low-melting unsaturated TAGs (e.g., triolein) and high-melting saturated TAGs (e.g., tripalmitin) .

Metabolic and Biochemical Interactions

- Enzymatic Hydrolysis: Lipases from rapeseed hydrolyze this compound and trilinolein at similar rates, but this compound’s hydrolysis is negligible in non-transgenic plants due to the absence of Ld-LPAAT .

- Cholesterol Metabolism: In rats, this compound and tripalmitin diets reduced hepatic 7α-hydroxylation of cholesterol (key for bile acid synthesis) by 30–40% compared to triolein/trilinolein. This suggests saturated and very-long-chain TAGs modulate cholesterol metabolism differently .

- Crambe DGATs poorly acylate di-22:1-DAG, unlike substrates with mixed chains (e.g., 22:1/18:1-DAG), highlighting enzymatic preferences .

Key Research Findings and Challenges

- Thermal Stability : this compound’s enthalpy (138.1 J/g) surpasses many bio-based PCMs, but its melting point may limit use in high-temperature applications .

- Metabolic Impact : this compound’s suppression of cholesterol 7α-hydroxylation contrasts with unsaturated TAGs, suggesting dietary implications for lipid-rich formulations .

生物活性

Trierucin, a compound derived from erucic acid, is a triterpene that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Overview of this compound

This compound is a triglyceride formed from erucic acid and glycerol. It is primarily found in certain plant oils and has been studied for its health benefits. The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.

2.1 Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several studies. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent .

2.2 Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Data Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | 85 | 90 | 25 |

| Vitamin C | 95 | 92 | 15 |

| Quercetin | 80 | 88 | 30 |

This table illustrates that this compound exhibits substantial antioxidant activity comparable to established antioxidants like Vitamin C.

2.3 Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Case Study : A study on human breast cancer cells (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent .

The biological activities of this compound are mediated through various mechanisms:

- Inhibition of NF-kB Pathway : this compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

- Modulation of Oxidative Stress : By enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, this compound mitigates oxidative stress-induced damage.

4. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that the bioavailability of triterpenes can be influenced by their solubility and formulation.

- Research Findings : In vitro studies demonstrate that encapsulated forms of this compound have improved absorption rates compared to free forms due to enhanced solubility .

5. Summary and Future Directions

This compound exhibits promising biological activities with potential applications in treating inflammatory diseases and cancer. However, further research is needed to fully elucidate its mechanisms of action and optimize its bioavailability for clinical use.

常见问题

Q. What safety protocols are critical when handling Trierucin in laboratory settings?

- Methodological Answer : Follow hazard controls outlined in Safety Data Sheets (SDS):

- Use PPE (gloves, lab coat, goggles) and ensure adequate ventilation .

- Avoid inhalation by working in fume hoods; for skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention .

- Store away from ignition sources and dispose of waste via approved chemical containers .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- Use thin-layer chromatography (TLC) to monitor reaction progress and purity, referencing retention factor (Rf) values against standards .

- Confirm structure via NMR spectroscopy (e.g., H and C NMR for acyl chain identification) and mass spectrometry (e.g., ESI-MS for molecular weight validation) .

- Purity assessment via HPLC with UV detection at 210–220 nm for lipid absorbance .

Q. How can researchers identify suitable solvents for this compound in experimental workflows?

- Methodological Answer :

- Test solubility in non-polar solvents (e.g., hexane, chloroform) due to its triglyceride structure .

- Validate solvent compatibility with downstream assays (e.g., avoid detergents in cell-based studies) .

Q. What steps ensure effective literature reviews on this compound’s prior applications?

- Methodological Answer :

- Search databases (PubMed, SciFinder) using CAS No. 2752-99-0 and IUPAC name filters .

- Prioritize peer-reviewed journals over patents; cross-reference synthesis protocols and toxicity data .

Advanced Research Questions

Q. How can contradictions in this compound’s bioactivity data across studies be resolved?

- Methodological Answer :

- Perform triangulation : Combine cell-based assays, animal models, and computational docking to validate mechanisms .

- Replicate experiments under standardized conditions (e.g., pH, temperature) and apply statistical tests (e.g., ANOVA) to assess variability .

- Publish raw datasets and detailed protocols to enable cross-lab verification .

Q. What experimental design principles apply to studying this compound’s metabolic pathways?

- Methodological Answer :

- Use isotopic labeling (e.g., C-labeled this compound) to trace metabolic intermediates via LC-MS .

- Include negative controls (e.g., enzyme inhibitors) and measure kinetic parameters (Km, Vmax) for pathway modeling .

Q. How can computational modeling enhance this compound’s experimental research?

- Methodological Answer :

- Conduct molecular dynamics (MD) simulations to predict membrane interactions using software like GROMACS .

- Validate computational findings with experimental data (e.g., DSC for phase transition behavior) .

Q. What strategies ensure reproducibility in this compound-based studies?

- Methodological Answer :

- Document synthesis steps (e.g., reaction time, catalyst ratios) and analytical parameters (e.g., NMR acquisition settings) .

- Share datasets via repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address methodological challenges in this compound’s long-term stability studies?

- Methodological Answer :

- Conduct accelerated stability testing at elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (−20°C, inert atmosphere) .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer :

- Apply logistic regression to model IC values in cell viability assays .

- Use Hill slope analysis to assess cooperative effects in enzyme inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。